molecular formula C11H20N2 B14039283 2,8-Diazaspiro[4.5]decane, 2-cyclopropyl-

2,8-Diazaspiro[4.5]decane, 2-cyclopropyl-

Cat. No.: B14039283
M. Wt: 180.29 g/mol
InChI Key: REPPRCDUGOTRCW-UHFFFAOYSA-N
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Description

2,8-Diazaspiro[4.5]decane, 2-cyclopropyl- is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Diazaspiro[4.5]decane, 2-cyclopropyl- can be achieved through various synthetic routes. One common method involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds and results in the formation of the spiro scaffold .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves commercially available reagents and standard organic synthesis techniques, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,8-Diazaspiro[4.5]decane, 2-cyclopropyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the spirocyclic structure.

    Substitution: The compound can undergo substitution reactions, particularly with halides and other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, triphenylphosphine, and various oxidizing or reducing agents. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized spirocyclic derivatives, while substitution reactions can introduce various functional groups into the spirocyclic framework .

Scientific Research Applications

2,8-Diazaspiro[4.5]decane, 2-cyclopropyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,8-Diazaspiro[4.5]decane, 2-cyclopropyl- involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway. By inhibiting RIPK1, the compound can block the activation of necroptosis, a form of programmed cell death involved in various inflammatory diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Diazaspiro[4.5]decane, 2-cyclopropyl- is unique due to its specific spirocyclic structure and the presence of a cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold in drug discovery and other scientific research applications.

Properties

Molecular Formula

C11H20N2

Molecular Weight

180.29 g/mol

IUPAC Name

2-cyclopropyl-2,8-diazaspiro[4.5]decane

InChI

InChI=1S/C11H20N2/c1-2-10(1)13-8-5-11(9-13)3-6-12-7-4-11/h10,12H,1-9H2

InChI Key

REPPRCDUGOTRCW-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC3(C2)CCNCC3

Origin of Product

United States

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